molecular formula C8H18O4 B1607395 1,1,3,3-Tetramethoxybutane CAS No. 5744-65-0

1,1,3,3-Tetramethoxybutane

Cat. No.: B1607395
CAS No.: 5744-65-0
M. Wt: 178.23 g/mol
InChI Key: HTARNSZGZUTMQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,3,3-Tetramethoxybutane is a chemical compound with the linear formula C8H18O4 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound consists of a total of 29 bonds, including 11 non-H bonds, 6 rotatable bonds, and 4 aliphatic ethers .

Scientific Research Applications

Synthesis of New Compounds

1,1,3,3-Tetramethoxybutane has been utilized in the synthesis of new chemical compounds. For instance, it was used as a precursor in the synthesis of new 5-(trifluoromethyl)-3-(1,1-difluoroethan-2-yl)-1H-pyrazoles, leading to a series of 4,5-dihydro-1H-pyrazoles and aromatic 1H-pyrazoles with acetal-protected aldehyde functions (Bonacorso et al., 2009).

Protection of Trans-1,2-Diols

The compound has been used in protecting trans-1,2-diol functionalities of acids like shikimic and quinic, demonstrating its utility in organic synthesis. This was shown in the efficient synthesis of (−)-methyl 3-epi-shikimate and methyl 3-epi-quinate from these acids (Armesto et al., 2000).

Study of Phase States in Aerosols

In atmospheric chemistry, this compound derivatives, such as 2-methylbutane-1,2,3,4-tetraol, have been studied to understand their physical phase states in aerosols. This research is crucial for insights into the properties of isoprene-derived secondary organic aerosols (SOAs) in different atmospheric conditions (Lessmeier et al., 2018).

Host Compound in X-ray Crystallographic Analysis

This compound derivatives have also been identified and applied as efficient and selective host compounds in X-ray crystallographic analyses. Such compounds, like TETROL, have been studied for their thermal stability and ability to form inclusion complexes with other molecules (Barton et al., 2013).

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Properties

IUPAC Name

1,1,3,3-tetramethoxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O4/c1-8(11-4,12-5)6-7(9-2)10-3/h7H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTARNSZGZUTMQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(OC)OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354785
Record name 1,1,3,3-tetramethoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5744-65-0
Record name 1,1,3,3-tetramethoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,1,3,3-Tetramethoxybutane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,1,3,3-Tetramethoxybutane
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1,1,3,3-Tetramethoxybutane
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1,1,3,3-Tetramethoxybutane
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1,1,3,3-Tetramethoxybutane
Reactant of Route 6
Reactant of Route 6
1,1,3,3-Tetramethoxybutane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.